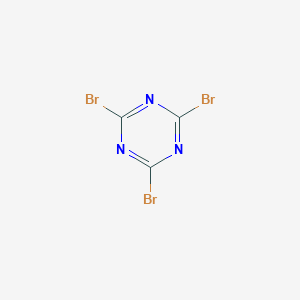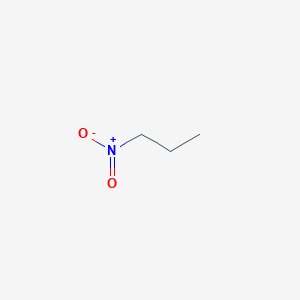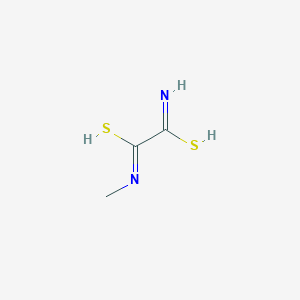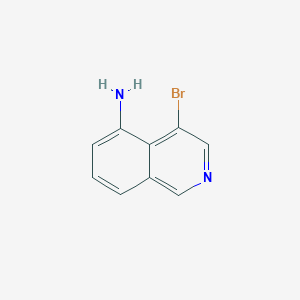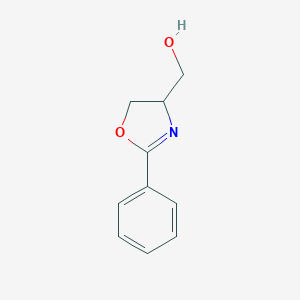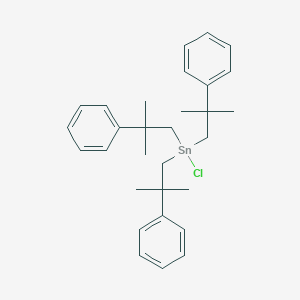![molecular formula C17H10O B105084 7H-benzo[c]fluorène-7-one CAS No. 6051-98-5](/img/structure/B105084.png)
7H-benzo[c]fluorène-7-one
Vue d'ensemble
Description
7H-benzo[c]fluoren-7-one is a chemical compound that belongs to the fluorenone family, characterized by a fused tricyclic structure that includes two benzene rings and a cyclopentanone ring. The compound has been of interest due to its potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of benzo[c]fluoren-7-one derivatives. One approach involves a one-pot synthesis using a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, followed by a ring-opening/dehydration sequence, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another method is a base-promoted, metal-free synthesis that proceeds via a tandem double-aldol condensation, yielding benzo[b]fluoren-11-ones with diverse substituents . A radical tandem bicyclization process has also been established to synthesize the 5H-benzo[a]fluoren-5-one skeleton from nonterminal 1,6-alkynes . Additionally, regioselective [3+3] cyclizations have been used to prepare various fluorenones, including 6H-benzo[c]chromen-6-ones . An efficient synthesis of hydroxy-7H-benzo[c]fluoren-7-ones has been described, utilizing oxazolines as activating groups for aromatic nucleophilic substitution . Moreover, a three-component synthesis has been developed for the preparation of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones using a solid acid catalyst . Lastly, a synthesis of 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene has been optimized, providing insights into the preparation of brominated derivatives .
Molecular Structure Analysis
The molecular structure of fluoren-9-one derivatives has been studied using X-ray diffractometry. For instance, the structure of 1,8-dimethylfluoren-9-one, a related compound, has been determined, revealing a nearly planar arrangement of the molecule with a mutual inclination between benzene rings of 178.6 degrees .
Chemical Reactions Analysis
The reactivity of 7H-benzo[c]fluoren-7-one derivatives has been explored in various chemical reactions. For example, the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones involves aromatic nucleophilic substitution, which is a key step in the production of photochromic naphthopyrans . The compound has also been used in the synthesis of PAH:DNA adducts, which are important for understanding the toxicological impact of coal tar exposure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7H-benzo[c]fluoren-7-one derivatives are influenced by their molecular structure. The planarity of the molecule, as observed in the X-ray crystallographic analysis of its derivatives, suggests potential applications in electronic materials due to the extended π-conjugation . The presence of substituents on the fluorenone framework can significantly alter the compound's electronic properties, solubility, and reactivity .
Applications De Recherche Scientifique
Performances optoélectroniques
“7H-benzo[c]fluorène-7-one” a été utilisé comme unité d'accepteur d'électrons dans la conception et la synthèse de nouvelles molécules de type D-A-D, telles que EBZFO1 et TBZFO2 . Ces molécules comprennent également le 3,4-éthylènedioxythiophène (EDOT) et le thiophène (Th) comme unités donneuses terminales . Les performances optoélectroniques de ces molécules peuvent être ajustées, ce qui les rend utiles dans le domaine de l'optoélectronique .
Propriétés électrochimiques
Les propriétés électrochimiques des polymères D-A préparés à partir de ces molécules ont été étudiées . Par exemple, P (EBZFO1) a montré une bien meilleure stabilité redox (conservant 78,4 % d'électroactivité après 1 000 cycles), une bonne stabilité optique (réduction de 2 % du contraste optique après 1 500 s) et une mémoire optique stable .
Performances électrochromiques
Les polymères D-A présentent également des performances électrochromiques différentes . P (EBZFO1) a montré un contraste optique favorable (10,33 %) à 433 nm avec un temps de réponse très rapide de 0,34 s, et une efficacité de coloration décente (201,47 cm2 C-1) . Ces propriétés en font un matériau électrochromique approprié pour les fenêtres ou les écrans intelligents .
Science des matériaux
Dans le domaine de la science des matériaux, “this compound” peut être utilisé dans la synthèse de nouveaux matériaux aux propriétés uniques . Par exemple, les polymères D-A synthétisés à l'aide de ce composé présentent des propriétés électrochimiques et électrochromiques uniques
Safety and Hazards
Mécanisme D'action
Target of Action
7H-benzo[c]fluoren-7-one is a complex organic compound that has been used as an electron acceptor unit in the design and synthesis of D-A-D type molecules . The primary targets of this compound are the terminal donor units, which include 3,4-ethylenedioxythiophene (EDOT) and thiophene (Th) .
Mode of Action
The compound interacts with its targets through a process of electron acceptance. This interaction results in the formation of D-A polymers, which are prepared by an electrochemical deposition method . The electrochemical behavior of the monomers and the electrochemical properties of the D-A polymers are then studied .
Pharmacokinetics
It is known that the compound has high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The action of 7H-benzo[c]fluoren-7-one results in the formation of D-A polymers with varying electrochemical and electrochromic properties . For instance, one of the polymers, P(EBZFO1), displayed much better redox stability, good optical stability, and stable optical memory . On the other hand, P(TBZFO2) showed inferior redox stability .
Action Environment
The action, efficacy, and stability of 7H-benzo[c]fluoren-7-one can be influenced by various environmental factors. For example, the electrochemical behavior of the compound and its resulting polymers can be affected by the conditions of the electrochemical deposition process . Additionally, the compound’s pharmacokinetic properties, such as its GI absorption and P-gp substrate status, could be influenced by factors like pH and the presence of other compounds .
Propriétés
IUPAC Name |
benzo[c]fluoren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWCEDYVLPNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209258 | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6051-98-5 | |
| Record name | 7H-Benzo[c]fluoren-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Benzo(c)fluoren-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic pathways for 7H-benzo[c]fluoren-7-one?
A1: Several synthetic routes have been explored for 7H-benzo[c]fluoren-7-one. One approach utilizes dimethoxynaphthaldehydes as starting materials, employing oxazolines as activating groups for aromatic nucleophilic substitution to yield hydroxy-7H-benzo[c]fluoren-7-ones. [] Another method involves the isomerization of specific naphthalene-2,3-dicarboxylic anhydrides using aluminium chloride. [] Additionally, the thermolysis of 3-bromo-6-methoxyindene, obtained through the photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide, can also lead to the formation of a 7H-benzo[c]fluoren-7-one derivative. [, ]
Q2: Has 7H-benzo[c]fluoren-7-one been detected in environmental samples?
A2: Yes, 7H-benzo[c]fluoren-7-one has been identified in size-segregated urban aerosol samples. Notably, its distribution across different aerosol sizes appears to correlate with its molecular weight. []
Q3: How does the structure of 7H-benzo[c]fluoren-7-one relate to its potential biological activity?
A3: 7H-benzo[c]fluoren-7-one, being a polycyclic aromatic ketone (PAK), exhibits structural similarities to other PAHs, some of which are known aryl hydrocarbon receptor (AhR) ligands. Studies have demonstrated that 7H-benzo[c]fluoren-7-one exhibits significant AhR activity in both mouse hepatoma cells and yeast cells engineered to express human AhR. [] This suggests its potential to interact with biological systems through AhR-mediated pathways.
Q4: Are there any applications of 7H-benzo[c]fluoren-7-one in materials science?
A4: Research has explored the use of spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), a structural derivative of 7H-benzo[c]fluoren-7-one, in the development of new blue organic light-emitting diode (OLED) host materials. [] These SBFF-based materials demonstrated promising blue electroluminescence properties, suggesting their potential utility in OLED display technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



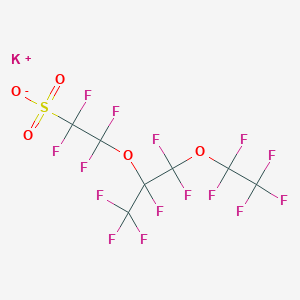
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
